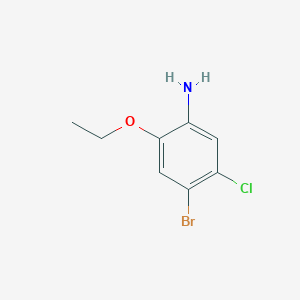

4-Bromo-5-chloro-2-ethoxyaniline

Description

4-Bromo-5-chloro-2-ethoxyaniline (CAS: 1400644-28-1) is a halogenated aromatic amine featuring a bromo group at position 4, a chloro group at position 5, and an ethoxy substituent at position 2 on the benzene ring. This compound belongs to the class of substituted anilines, which are critical intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science . Halogenated anilines are known for their role in synthesizing bioactive molecules, such as antibacterial and antiviral agents, due to their ability to modulate electronic and steric properties in target molecules . Despite its utility, commercial availability of this compound has been discontinued, as noted by CymitQuimica .

Propriétés

IUPAC Name |

4-bromo-5-chloro-2-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVZHJVGFUZPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-ethoxyaniline typically involves the bromination and chlorination of 2-ethoxyaniline. One common method includes:

Bromination: 2-Ethoxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the para position relative to the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-5-chloro-2-ethoxyaniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst

Major Products Formed

Nucleophilic Substitution: Substituted anilines with different functional groups.

Oxidation: Nitro or nitroso derivatives.

Applications De Recherche Scientifique

4-Bromo-5-chloro-2-ethoxyaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.

Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Bromo-5-chloro-2-ethoxyaniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of 4-bromo-5-chloro-2-ethoxyaniline can be elucidated by comparing it to analogs with varying substituent positions, halogens, or additional functional groups. Below is a detailed analysis supported by data from diverse sources:

Structural Analogues with Positional Isomerism

Halogen-Substituted Derivatives

Functional Group Variations

Research Findings and Key Differences

Reactivity and Synthetic Utility :

- The ethoxy group in this compound provides moderate electron-donating effects, facilitating electrophilic substitution at the para position. In contrast, analogs like 4-bromo-2-chloroaniline (lacking ethoxy) show reduced reactivity in Suzuki-Miyaura couplings due to decreased solubility .

- Fluorinated derivatives (e.g., 4-bromo-5-fluoro-2-methylaniline) exhibit enhanced stability under acidic conditions, making them preferable for drug synthesis .

Halogen position impacts antimicrobial efficacy. For instance, 5-bromo-3-chloro-2-ethoxyaniline shows broader-spectrum activity compared to its positional isomer 3-bromo-5-chloro-4-ethoxyaniline .

Physicochemical Properties :

- Lipophilicity (logP) varies significantly: this compound (estimated logP ~2.8) is less lipophilic than methyl-substituted analogs (e.g., 4-bromo-5-fluoro-2-methylaniline, logP ~3.2) .

- Crystallographic studies of 4-bromo-2-chloroaniline reveal planar aromatic rings with intermolecular N-H⋯N hydrogen bonds, a feature likely shared by ethoxy-substituted derivatives .

Activité Biologique

4-Bromo-5-chloro-2-ethoxyaniline is an organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, characterized by the presence of bromine and chlorine atoms on the aniline ring, along with an ethoxy group, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10BrClN2O

- Molecular Weight : 249.54 g/mol

- Structure : The compound's structure includes a bromine atom at the 4-position and a chlorine atom at the 5-position of the aniline ring, with an ethoxy group at the 2-position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effectiveness in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways. For instance, it may affect protein kinases and phosphatases that regulate cell growth and apoptosis .

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in vitro and showed potential for further development into topical applications for skin infections.

Study on Anticancer Properties

Another study focused on its anticancer effects demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer. The study concluded that this compound could be a lead candidate for further drug development due to its selective toxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.